(2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide belongs to the chromene-carboxamide family, characterized by a fused benzopyran core modified with imino and carboxamide substituents. Its Z-configuration at the imino group and the presence of electron-withdrawing fluorine atoms on the phenylimino moiety (2,4-difluoro substitution) distinguish it structurally.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-11-6-15(24)13-19(20)25/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKMNVDHCDXLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine, such as 2,4-difluoroaniline, under dehydrating conditions.
Coupling with the Methoxyphenyl Group: The final step involves coupling the intermediate with 4-methoxyaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Chromene Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Difluorophenyl Group : This can be done via electrophilic aromatic substitution.
- Attachment of the Methoxyphenyl Group : Nucleophilic substitution reactions are often employed.
- Formation of the Imino and Carboxamide Groups : These functional groups are introduced through condensation reactions.
Chemistry
In organic chemistry, (2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with tailored properties.
Medicine
The compound has shown potential therapeutic properties in various studies:
- Antioxidant Activity : It exhibits significant free radical scavenging activity, crucial for mitigating oxidative stress-related diseases.
- Cytotoxic Effects : Research on MCF-7 breast cancer cells demonstrated that this compound inhibits cell growth at low concentrations (as low as 5 μM), indicating its potential as an anticancer agent.
- Cholinesterase Inhibition : Studies have highlighted its ability to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- A study investigated the effects of this compound on apoptosis in cancer cell lines, revealing activation of caspase pathways which are critical for programmed cell death.
- Another study explored its dual inhibition mechanism on cholinesterases, emphasizing its potential role in developing therapeutic agents for Alzheimer's disease.
Materials Science
The unique chemical properties of this compound make it suitable for applications in materials science:
- Development of New Materials : Its structural attributes can contribute to creating materials with specific functionalities, such as enhanced stability or reactivity.
- Industrial Applications : The compound may also find use in various industrial processes where specific chemical properties are required.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Biological Activity
(2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, with the CAS number 1327185-62-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a chromene core, characterized by a fused benzene and pyran ring structure. Its molecular formula is , with a molecular weight of 406.4 g/mol. The presence of difluorophenyl and methoxyphenyl groups contributes to its chemical diversity and potential reactivity .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of various biological pathways, particularly those related to inflammation and cancer.
- Target Interaction : The compound may bind to key enzymes involved in inflammatory responses, potentially inhibiting their activity.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. These studies suggest that the compound may induce apoptosis through the modulation of apoptotic pathways .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.4 | Induction of apoptosis |
| Hek293 | 5.4 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Sepsis Model : In a study involving LPS-induced sepsis in mice, a related compound demonstrated significant reduction in inflammatory cytokines and improved survival rates. This suggests potential applications in treating systemic inflammatory conditions .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Survival Rate (%) | 30 | 70 |
| IL-6 Levels (pg/mL) | 250 | 80 |
| TNF-alpha Levels (pg/mL) | 300 | 90 |
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various chromene derivatives and evaluated their biological activities. The results indicated that modifications on the chromene structure significantly affected their anticancer and anti-inflammatory activities .
- Molecular Docking Studies : Computational studies have shown that the presence of electron-withdrawing groups like fluorine enhances binding affinity to target enzymes involved in inflammation and cancer progression .
- Comparative Analysis : A comparative study highlighted the superior activity of this compound against other chromene derivatives, suggesting its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylimino Group
The phenylimino group’s substitution pattern significantly impacts electronic and steric properties:
Key Observations :
- Electron Effects : The 2,4-difluoro substitution in the target compound introduces moderate electron withdrawal, contrasting with the stronger electron-deficient 5-chloro-2-fluoro analog .
- Solubility : The 4-methoxyphenyl carboxamide may improve aqueous solubility compared to the N-acetyl or 4-chlorophenyl variants .
Modifications in the Carboxamide Moiety
The carboxamide group’s substituents influence binding and stability:
Key Observations :
- Sulfamoyl vs. Methoxy : The sulfamoyl group in compound 13b enhances hydrogen-bonding capacity, whereas the 4-methoxyphenyl group in the target compound may prioritize π-π stacking interactions .
- Bulkier Groups : Tetrahydrofuran-methyl substituents () suggest tailored steric effects for specific receptor binding .
Fused Ring Systems and Heterocyclic Analogs
Chromene derivatives with fused rings exhibit distinct conformational rigidity:
Key Observations :
- Rigidity vs. Flexibility: The target compound’s non-fused chromene core allows greater rotational freedom compared to tetrahydrochromene derivatives .
- Heterocyclic Integration : Benzimidazole-containing analogs () may target nucleic acids, unlike the methoxyphenyl-focused design of the main compound .
Spectroscopic Trends
- IR Spectroscopy: Carboxamide C=O stretch: ~1664 cm⁻¹ in compound 13b vs. ~1650–1680 cm⁻¹ (estimated for target compound). Nitrile (C≡N) stretch: 2212–2214 cm⁻¹ in cyano-containing analogs .
- ¹H-NMR : Methoxy protons resonate at δ 3.77 ppm in compound 13b, consistent with the target compound’s 4-methoxyphenyl group .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves condensation reactions between chromene precursors and substituted anilines under inert atmospheres (e.g., nitrogen). Catalysts such as triethylamine or pyridine may enhance imine bond formation. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization ensures product purity. Design of Experiments (DOE) can systematically optimize stoichiometry, solvent polarity, and reaction time .
Q. How can spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography resolves the Z-configuration of the imine bond and crystal packing (e.g., monoclinic system, space group P21/n) .
- FT-IR identifies functional groups (C=O stretch ~1680 cm⁻¹, C=N ~1600 cm⁻¹) .
- NMR (¹H/¹³C): Methoxy protons appear as singlets (~δ 3.8 ppm), while aromatic protons show splitting patterns consistent with substitution .
- Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., m/z 373.40 for C₂₂H₁₉N₃O₃ analogs) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : Store in amber vials at –20°C under nitrogen to prevent oxidation or hydrolysis. Avoid exposure to humidity and UV light. Stability assessments via periodic HPLC (C18 column, acetonitrile/water mobile phase) can detect degradation products. Use desiccants and inert gas purging during storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity and interaction mechanisms?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gap, dipole moments) to assess reactivity and charge distribution .
- Molecular docking (AutoDock Vina) models ligand-protein interactions. For example, docking into kinase active sites (e.g., EGFR) evaluates binding affinity (ΔG) and key residues (e.g., hydrogen bonds with methoxy groups) .
- MD simulations (GROMACS) assess dynamic stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities .
- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell line: HEK293, IC₅₀ dose-response curves).
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., halogen substitution at 2,4-difluorophenyl) to identify pharmacophoric features .
Q. What experimental strategies elucidate the compound's mechanism of action in biological systems?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC₅₀ against recombinant kinases (e.g., via ADP-Glo™ luminescence) .
- Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies apoptosis in cancer cell lines .
- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
